molecular formula C12H12N2O2S B1625606 Ethyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 65237-13-0

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No. B1625606
CAS RN: 65237-13-0
M. Wt: 248.3 g/mol
InChI Key: MLEQHRMXDILIKJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative related to Ethyl 4-amino-3-phenylisothiazole-5-carboxylate, has been synthesized using readily available materials and evaluated for antimicrobial activities against various strains of bacteria and fungi. This study highlights the potential of thiazole derivatives in developing new antimicrobial agents. The structures of synthesized derivatives were confirmed using spectroscopic techniques, and their antimicrobial efficacy was assessed, demonstrating the relevance of thiazole derivatives in medicinal chemistry research (Desai, Bhatt, & Joshi, 2019).

Fluorescent Probes for Biothiols

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was synthesized as a ratiometric fluorescent probe for the rapid and selective detection of cysteine and homocysteine over other amino acids in aqueous media. The probe demonstrated a significant increase in fluorescence intensity in the presence of these biothiols, suggesting its utility for sensitive and selective biothiol detection, which is crucial in diagnostic and analytical chemistry (Na et al., 2016).

Heterocyclic Chemistry and Dye Synthesis

The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its ethyl carboxylate derivative has led to a range of azo disperse dyes. These novel dyes were characterized for their color and constitution relationship, and their application on polyester fabric was evaluated, showcasing the application of isothiazole derivatives in the synthesis of dyes with potential industrial applications (Pawar et al., 2005).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, and the area should be ventilated . If the chemical is inhaled, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEQHRMXDILIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502317
Record name Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

CAS RN

65237-13-0
Record name Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

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